molecular formula C16H15N3O B12584279 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one CAS No. 501037-77-0

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one

Cat. No.: B12584279
CAS No.: 501037-77-0
M. Wt: 265.31 g/mol
InChI Key: GQUNLTCXTRCVIB-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an aminophenyl group at the 3-position and two methyl groups at the 6 and 7 positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzoyl derivatives with appropriate diketones. One common method involves the reaction of 2-aminobenzoyl chloride with 2,3-butanedione under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been shown to intercalate with DNA, causing apoptosis in cancer cells . The pathways involved include the activation of caspases and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenyl benzimidazole: Shares the aminophenyl group but has a different heterocyclic core.

    6,7-Dimethylquinoxaline: Lacks the aminophenyl group but has a similar quinoxaline structure.

    2-Aminobenzothiazole: Contains an aminophenyl group and a different heterocyclic ring.

Uniqueness

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 6 and 7 positions enhance its stability and reactivity, making it a valuable compound in various research fields.

Properties

CAS No.

501037-77-0

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-(2-aminophenyl)-6,7-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C16H15N3O/c1-9-7-13-14(8-10(9)2)19-16(20)15(18-13)11-5-3-4-6-12(11)17/h3-8H,17H2,1-2H3,(H,19,20)

InChI Key

GQUNLTCXTRCVIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C3=CC=CC=C3N

Origin of Product

United States

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